molecular formula C9H9ClN4 B13080600 4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine

4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13080600
M. Wt: 208.65 g/mol
InChI Key: IXQIPQOTNQUUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only . Not for human or veterinary or household use. 4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine is a pyrazol-3-amine derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research. Compounds within this chemical class are recognized for their significant role as synthetic intermediates for the development of novel bioactive molecules . Pyrazoline derivatives, in general, have been extensively studied and demonstrate a broad spectrum of pharmacological activities in research models, including antimicrobial, anti-inflammatory, and anticancer effects . The molecular structure of this compound, featuring a chloropyrazole core linked to a pyridylmethyl group, makes it a valuable scaffold for constructing more complex structures aimed at various biological targets. Researchers utilize this compound in hit-to-lead optimization campaigns, particularly in synthesizing molecules for high-throughput screening and investigating structure-activity relationships (SAR). Its chemical reactivity allows for further functionalization at the chloro and amine groups, as well as the pyridine nitrogen, enabling the creation of diverse compound libraries . As a nitrogen-containing heterocycle, it is a key intermediate in organic synthesis. Handle with care, referring to the material safety data sheet for safe laboratory practices.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

4-chloro-1-(pyridin-4-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H9ClN4/c10-8-6-14(13-9(8)11)5-7-1-3-12-4-2-7/h1-4,6H,5H2,(H2,11,13)

InChI Key

IXQIPQOTNQUUBV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CN2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-chloropyridine with a suitable pyrazole derivative. One common method involves the use of 4-chloropyridine and 1H-pyrazole-3-amine as starting materials. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, DMF, DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. One notable application is its role as an inhibitor of glycine transporters, which are implicated in neurological disorders such as schizophrenia. Research indicates that derivatives of pyrazole compounds can significantly inhibit glycine transporter 1 (GlyT1), leading to promising results in preclinical models for schizophrenia treatment .

Table 1: Summary of Biological Activities

Activity Target IC50 Value Reference
GlyT1 InhibitionGlycine Transporter 11.8 nM
Anticancer ActivityVarious cancer cell linesVaries
Antimicrobial PropertiesBacterial strainsVaries

Drug Design and Development

In drug design, the compound serves as a scaffold for synthesizing new derivatives with enhanced pharmacological properties. Its structural characteristics allow for modifications that can improve potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of different substituents on the pyrazole ring has been explored to optimize interactions with biological targets .

Case Study: Development of GlyT1 Inhibitors

A study focused on modifying the pyrazole structure led to the identification of several potent GlyT1 inhibitors. The optimization process involved varying the substituents on the pyrazole ring and assessing their effects on biological activity. The most successful compounds exhibited not only high potency but also favorable pharmacokinetic properties, making them suitable candidates for further development into clinical trials .

Biochemical Research Tools

Beyond therapeutic applications, 4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine is utilized as a biochemical research tool. Its ability to selectively inhibit certain enzymes or transporters makes it valuable for studying metabolic pathways and signaling mechanisms within cells. This application is particularly relevant in understanding disease mechanisms and identifying new therapeutic targets.

Antimicrobial Applications

Recent studies have also explored the antimicrobial properties of this compound against various bacterial strains. The findings suggest that it exhibits significant antibacterial activity, which could lead to its development as an antimicrobial agent . Further research is necessary to elucidate the mechanisms behind this activity and to assess its efficacy in clinical settings.

Mechanism of Action

The mechanism of action of 4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents on the pyrazole ring or the aromatic moiety. Key parameters include molecular weight, substituent effects, synthetic routes, and reported biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Source (Evidence ID)
4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine C₉H₁₀ClN₅ 225.66 Pyridin-4-ylmethyl, Cl, NH₂ Kinase inhibitor candidate
4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine C₉H₇ClF₃N₄ 299.08 5-(Trifluoromethyl)pyridin-2-yl, Cl, NH₂ Enhanced lipophilicity; agrochemical intermediate
4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine C₁₀H₉Cl₂N₃ 242.10 2-Chlorobenzyl, Cl, NH₂ Antimicrobial activity reported
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 207.66 4-Chlorophenyl, methyl, NH₂ Kinase inhibitor (e.g., JAK/STAT pathways)
4-Chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine C₈H₁₀ClN₅ 211.65 1-Methylpyrazol-3-ylmethyl, Cl, NH₂ Intermediate in macrocyclic drug synthesis

Key Observations:

Substituent Effects: Pyridine vs. Benzyl Groups: Pyridine derivatives (e.g., ) exhibit higher solubility in polar solvents compared to benzyl-substituted analogs () due to the pyridine’s nitrogen lone pair.

Biological Activity :

  • Compounds with pyridinylmethyl or chlorophenyl substituents () are frequently associated with kinase inhibition, as seen in imidazo[4,5-b]pyridine-based inhibitors ().
  • The 2-chlorobenzyl analog () shows antimicrobial properties, likely due to hydrophobic interactions with bacterial membranes.

Synthetic Routes :

  • Pyrazole-3-amine derivatives are commonly synthesized via nucleophilic substitution or condensation reactions. For example:

  • Vilsmeier–Haack Reaction : Used in to introduce formyl groups, adaptable for pyridinylmethyl derivatives.
  • Copper-Catalyzed Coupling : describes coupling pyrazole iodides with amines, applicable for introducing pyridine groups.

Analytical Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.8–9.2 ppm for pyridine protons in ) confirm substituent positions.
  • X-Ray Crystallography : Used in to resolve the structure of a trichlorophenyl-pyrazole analog, validating bond lengths and angles.
  • HRMS : High-resolution mass spectrometry () ensures molecular weight accuracy.

Biological Activity

4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine (CAS No. 1708400-87-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various research findings and case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C₉H₉ClN₄
  • Molecular Weight : 208.65 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in inhibiting cancer cell proliferation. The following table summarizes key findings related to its anticancer properties:

Study ReferenceCell Lines TestedIC₅₀ (µM)Observations
MDA-MB-231 (breast cancer)26.5Significant antiproliferative activity observed.
HepG2 (liver cancer)54.25Moderate inhibition of cell growth.
A549 (lung cancer)49.85Induced autophagy without apoptosis.

These studies indicate that compounds with a pyrazole scaffold can effectively inhibit various cancer cell types, suggesting a promising avenue for further drug development.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. Research has shown that similar pyrazole derivatives can significantly reduce pro-inflammatory cytokines:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76%86%
Experimental Compound (similar structure)61–85%76–93%

These results suggest that modifications in the pyrazole structure can enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. A study evaluated the efficacy of various compounds against common bacterial strains:

Bacterial StrainCompound TestedMinimum Inhibitory Concentration (µg/mL)
Escherichia coliCompound X40
Staphylococcus aureusCompound Y20
Pseudomonas aeruginosaCompound Z30

The presence of specific substituents on the pyrazole ring was found to enhance antibacterial activity, indicating that structural variations can lead to significant differences in efficacy against pathogens .

Case Studies

Several case studies have documented the therapeutic applications of pyrazole derivatives:

  • Case Study on Liver Cancer : A study involving HepG2 cells demonstrated that specific substitutions on the pyrazole ring led to enhanced cytotoxicity, with a notable reduction in cell viability at lower concentrations.
  • Inflammatory Disease Model : In vivo models showed that compounds similar to this compound effectively reduced inflammation markers in animal models of arthritis.

Q & A

Q. Table 1: Representative Synthesis Conditions

ReactantCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
3-(4-Iodo-pyrazol-1-yl)pyridineCuBr, Cs2_2CO3_3DMSO354817.9

Basic: Which purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction : Post-reaction, the mixture is diluted with water and extracted with dichloromethane. Acidic washes (e.g., 1M HCl) remove unreacted amines .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (0–100%) effectively separates polar impurities. This yields >95% purity, confirmed by HPLC .

Advanced: How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of derivatives?

Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Torsion Angles : Pyridyl and pyrazole rings exhibit dihedral angles of 15–25°, indicating moderate conjugation .
  • Intermolecular Interactions : N–H···Cl hydrogen bonds (2.8–3.0 Å) stabilize crystal packing .
  • Bond Lengths : C–N bonds in the pyrazole ring (1.33–1.35 Å) suggest partial double-bond character .

Q. Table 2: Key Crystallographic Parameters

ParameterValueSource
R factor0.031
Mean C–C bond length1.39 Å
N–H···Cl distance2.87 Å

Advanced: What strategies optimize low yields in copper-catalyzed pyrazol-3-amine synthesis?

Methodological Answer:
Low yields (e.g., 17.9% ) arise from competing side reactions or catalyst deactivation. Optimization strategies include:

  • Catalyst Screening : Replace CuBr with Pd(OAc)2_2 to enhance coupling efficiency .
  • Solvent Optimization : Use acetonitrile instead of DMSO to reduce viscosity and improve reaction kinetics .
  • Microwave-Assisted Synthesis : Reduce reaction time from 48 hours to 6 hours, increasing yield to 35% .

Advanced: How can analogs enhance biological activity, and what assays evaluate efficacy?

Methodological Answer:

  • Analog Design : Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyridyl position to improve metabolic stability .
  • In Vitro Assays :
    • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .
    • Kinase Inhibition : Fluorescence polarization assays to measure IC50_{50} values for JAK2 or EGFR kinases .

Q. Table 3: Biological Screening Data

Analog SubstituentMIC (S. aureus) (µg/mL)IC50_{50} (JAK2) (nM)
-H (Parent compound)64850
-CF3_316320

Advanced: How are spectral data contradictions resolved (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:
Discrepancies between experimental 1^1H NMR shifts and DFT calculations may arise from solvent effects or dynamic processes. Mitigation steps:

  • Solvent Correction : Simulate spectra using COSMO-RS to account for DMSO’s polarity .
  • VT-NMR : Variable-temperature NMR identifies conformational exchange broadening (e.g., rotameric pyridyl groups) .

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